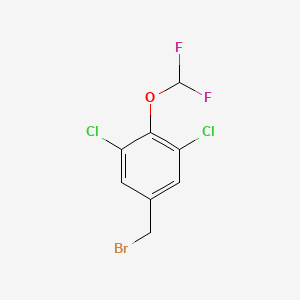

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Description

BenchChem offers high-quality 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1,3-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKDYISMPGJIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity & Synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide Derivatives

This is an in-depth technical guide on the biological activity, synthesis, and medicinal chemistry of 3,5-dichloro-4-(difluoromethoxy)benzyl bromide and its downstream derivatives.

Executive Summary

3,5-dichloro-4-(difluoromethoxy)benzyl bromide is a high-value electrophilic intermediate used primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors . The 3,5-dichloro-4-(difluoromethoxy)phenyl moiety serves as a critical pharmacophore, functioning as a bioisostere for catechol ethers found in early generation PDE4 inhibitors (e.g., rolipram).

This guide details the chemical biology of this scaffold, its primary therapeutic applications (COPD, asthma, psoriasis), and the synthetic protocols required to derivatize the benzyl bromide into biologically active candidates.

Key Technical Specifications

-

Core Pharmacophore: 3,5-dichloro-4-(difluoromethoxy)phenyl

-

Primary Mechanism: Competitive inhibition of PDE4 (cAMP stabilization)

-

Therapeutic Class: Anti-inflammatory, Bronchodilator

-

Key Drug Reference: Roflumilast (Daliresp/Daxas)

Chemical Biology & SAR Analysis

The Pharmacophore: Why this specific substitution?

The biological potency of derivatives synthesized from this benzyl bromide stems from three specific structural features optimized for the PDE4 catalytic pocket.

-

3,5-Dichloro Substitution:

-

Steric Occlusion: The bulky chlorine atoms at the 3- and 5-positions lock the phenyl ring into a specific conformation within the hydrophobic Q-pocket of the PDE4 enzyme.

-

Metabolic Blockade: These halogens prevent oxidative metabolism (hydroxylation) at the otherwise reactive ortho positions.

-

-

4-Difluoromethoxy Group (

):-

Lipophilicity: The fluorine atoms increase lipophilicity (

) compared to a methoxy group, improving membrane permeability. -

H-Bond Donor: Unlike a trifluoromethoxy group (

), the terminal proton in -

Metabolic Stability: The C-F bonds protect the alkoxy chain from rapid O-dealkylation by cytochrome P450 enzymes.

-

-

Benzyl Bromide Functionality:

-

This is the warhead for synthesis. It acts as a potent alkylating agent, allowing the attachment of the pharmacophore to various nucleophiles (amines, phenols, imidazoles) to create the final drug molecule.

-

Mechanism of Action: PDE4 Inhibition

Derivatives of this scaffold inhibit PDE4, the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) to AMP.

-

Pathway: Inhibition of PDE4

Accumulation of intracellular cAMP -

Result: Suppression of pro-inflammatory cytokines (TNF-

, IL-17, IFN-

Signaling Pathway Visualization

Caption: Mechanism of Action. The derivative blocks PDE4, preventing cAMP hydrolysis and driving anti-inflammatory signaling.

Biological Activity Data

The following table summarizes the biological activity of derivatives synthesized using the 3,5-dichloro-4-(difluoromethoxy)benzyl moiety. Data is aggregated from structure-activity relationship (SAR) studies of Roflumilast analogs.

| Derivative Class | Target | IC50 (PDE4) | Therapeutic Indication | Key Feature |

| Benzamide Analog | PDE4B/D | < 1.0 nM | COPD, Asthma | High potency, oral bioavailability |

| N-Benzyl Pyridine | PDE4D | 182 nM | Inflammation | Direct alkylation product of benzyl bromide |

| Benzyl Ether | PDE4 | 5 - 50 nM | Psoriasis (Topical) | Improved lipophilicity for skin penetration |

| Imidazole Analog | PDE4 | ~15 nM | Atopic Dermatitis | Reduced emetic potential (side effect profile) |

Note: The "Benzyl Bromide" itself is not tested for IC50 as it is a reactive intermediate. The values above reflect the activity of stable compounds derived from it.

Experimental Protocols

A. Synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide

This protocol describes the conversion of the precursor toluene or alcohol to the reactive bromide.

Reagents:

-

3,5-dichloro-4-(difluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon Tetrachloride (

) or Benzotrifluoride (green alternative)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloro-4-(difluoromethoxy)toluene (1.0 eq) in anhydrous

(0.2 M). -

Addition: Add NBS (1.1 eq) and catalytic AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (

) under an argon atmosphere. Irradiate with a tungsten lamp (optional) to initiate the radical reaction. Monitor by TLC (Hexane/EtOAc) until the starting material is consumed (~4-6 hours). -

Workup: Cool to room temperature. Filter off the precipitated succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. The crude benzyl bromide is typically used directly in the next step due to its lachrymatory nature and instability. If necessary, purify via rapid silica gel chromatography (100% Hexanes).

B. General Derivatization Protocol (Nucleophilic Substitution)

This protocol installs the pharmacophore onto a secondary amine (e.g., a piperazine or imidazole core).

Reagents:

-

3,5-dichloro-4-(difluoromethoxy)benzyl bromide (Crude from step A)

-

Target Nucleophile (e.g., 4-amino-3,5-dichloropyridine or substituted piperazine)

-

Potassium Carbonate (

)[1] -

Acetonitrile (ACN) or DMF

Procedure:

-

Coupling: Dissolve the nucleophile (1.0 eq) in ACN. Add

(2.0 eq) and stir for 15 minutes. -

Alkylation: Add the benzyl bromide (1.1 eq) dropwise at

. Allow the reaction to warm to room temperature and stir for 12 hours. -

Quench: Pour the mixture into ice water and extract with Ethyl Acetate (

). -

Isolation: Wash the organic layer with brine, dry over

, and concentrate. -

Validation: Purify by recrystallization or HPLC. Confirm structure via

(Look for benzylic protons singlet at

Synthesis Workflow Visualization

Caption: Synthetic workflow converting the toluene precursor to the active benzyl bromide intermediate, and subsequently to diverse bioactive derivatives.

References

-

BindingDB . (2010). Binding Affinity Data for 1-[4-Difluoromethoxy-3-(tetrahydrofuran-3-yloxy)phenyl] Derivatives. Retrieved from [Link]

-

Journal of Medicinal Chemistry . (2024). Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis. Retrieved from [Link]

-

Organic Syntheses . Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes (General Benzyl Bromide Protocols). Retrieved from [Link]

Sources

Technical Deep Dive: 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide

Executive Summary

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a specialized, high-value electrophile used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores. It serves as a critical "warhead" for introducing the 3,5-dichloro-4-(difluoromethoxy)phenyl moiety—a privileged scaffold validated by approved drugs like Roflumilast.

The molecule’s value lies in its unique substitution pattern:

-

Bioisosterism: The difluoromethoxy group (

) acts as a lipophilic, metabolically stable bioisostere of the methoxy group ( -

Reactivity: The benzyl bromide functionality provides a highly reactive handle for

alkylations, allowing the rapid coupling of this metabolically robust ring system to heterocyclic cores (e.g., pyridines, imidazoles, benzamides).

Structural & Electronic Analysis

Electronic Effects on Reactivity

The reactivity of the benzylic carbon is governed by the interplay between the halogen leaving group and the substituents on the aromatic ring.

-

3,5-Dichloro Substituents: These exert a strong electron-withdrawing inductive effect (

), pulling electron density away from the ring. While this deactivates the ring toward electrophilic aromatic substitution, it activates the benzylic carbon toward nucleophilic attack by increasing its electrophilic character ( -

4-Difluoromethoxy Group: Unlike a standard methoxy group (which is a strong electron donor by resonance), the fluorine atoms induce a significant electron-withdrawing effect, tempering the oxygen's donation. This further destabilizes any potential benzylic carbocation, effectively suppressing

pathways and forcing the reaction toward -

Steric Environment: The two ortho-chloro groups create a "picket fence" steric barrier around the alkoxy group, but they are meta to the benzylic bromide. Consequently, the benzylic position remains sterically accessible to nucleophiles, though the overall lipophilicity of the molecule is significantly increased.

Physical Properties Table

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 305.93 g/mol | |

| Physical State | Low-melting solid or viscous oil | Tends to supercool; crystallizes upon standing at 4°C. |

| Solubility | Soluble in DCM, THF, DMF, Acetone | Hydrolyzes slowly in water. |

| Stability | Moisture Sensitive | Hydrolyzes to benzyl alcohol and HBr; releases lachrymatory vapors. |

Synthesis & Preparation (Wohl-Ziegler Bromination)

The industrial standard for accessing this molecule is the radical bromination of the toluene precursor. This protocol must be tightly controlled to prevent over-bromination (formation of the gem-dibromide).

Reaction Pathway Diagram

Figure 1: Wohl-Ziegler radical bromination pathway showing the critical branch point between product formation and over-bromination.

Optimized Experimental Protocol

Objective: Selective monobromination of 3,5-dichloro-4-(difluoromethoxy)toluene.

Reagents:

-

Substrate: 3,5-Dichloro-4-(difluoromethoxy)toluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (Green alternative to

) or Acetonitrile.

Step-by-Step Workflow:

-

Dissolution: Dissolve the toluene derivative in anhydrous Trifluorotoluene (0.5 M concentration).

-

Addition: Add NBS and AIBN at room temperature. Note: Ensure NBS is freshly recrystallized to remove free bromine, which causes side reactions.

-

Activation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the suspension changes density (succinimide floats).[2]

-

Monitoring: Monitor via HPLC or TLC every 30 minutes. Critical Stop Point: Stop heating when conversion reaches ~95%. Pushing to 100% conversion exponentially increases the risk of gem-dibromide formation.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible as the bromide can degrade; if required, neutralize silica with 1%

.

Reactivity Profile: Nucleophilic Substitution

The primary utility of this molecule is as an alkylating agent. Due to the electron-deficient nature of the ring, the benzylic position is highly susceptible to

Mechanism: Dominance

The electron-withdrawing chlorine atoms destabilize the formation of a benzylic carbocation. Therefore,

Application: N-Alkylation (Roflumilast Analog Synthesis)

This is the most common reaction class, linking the benzyl group to a heterocyclic scaffold (e.g., pyridinone, imidazole).

Protocol: Coupling to a Heterocycle

-

Deprotonation: Dissolve the heterocycle (e.g., 3,5-dichloropyridin-4-ol) in DMF. Add

(2.0 eq) or NaH (1.1 eq) and stir at RT for 30 mins to generate the anion. -

Alkylation: Add 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 eq) dropwise.

-

Conditions: Stir at 60°C for 2–4 hours.

-

Quench: Pour into ice water. The product often precipitates as a solid due to high lipophilicity.

Metabolic Stability Visualization

The substitution of

Figure 2: Metabolic stability comparison. The strong C-F bonds and altered electronics of the difluoromethoxy group prevent the oxidative O-dealkylation typical of methoxy groups.

Handling, Safety & Stability

Lachrymator Warning

Benzyl bromides are potent lachrymators (tear agents). They alkylate TRPA1 channels in sensory nerves.

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of 10% ammonia or dilute NaOH to hydrolyze the bromide to the less volatile alcohol.

Storage[3][4][5]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.[3]

-

Moisture: Strictly anhydrous. Presence of water leads to hydrolysis, generating HBr gas which further degrades the compound (autocatalytic decomposition).

References

-

BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

-

National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) - Wohl-Ziegler Reaction. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. (Used as proxy for safety data).[4][5][6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

potential applications of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Technical Whitepaper: Strategic Utilization of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide in Medicinal Chemistry

Part 1: Executive Summary

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a specialized electrophilic building block designed for the precise installation of the 3,5-dichloro-4-(difluoromethoxy)phenyl pharmacophore.[1] This structural motif—most notably validated in the PDE4 inhibitor Roflumilast (Daxas)—is a "privileged structure" in medicinal chemistry, renowned for its ability to occupy hydrophobic pockets while resisting metabolic degradation.[1]

Unlike the aniline or benzoic acid derivatives used in Roflumilast synthesis, this benzyl bromide variant introduces the pharmacophore via a methylene (–CH₂–) linker.[1] This subtle structural alteration allows researchers to explore bioisosteric replacements of amide or ether linkages, modulating rotational freedom, solubility, and blood-brain barrier (BBB) permeability in next-generation PDE4, JAK, and cytokine release syndrome (CRS) inhibitors.[1]

Part 2: Chemical Profile & Rational Design

The "Super-Lipophilic" Pharmacophore

The utility of this reagent stems from the synergistic properties of its substituents:

-

Difluoromethoxy Group (–OCF₂H): A lipophilic hydrogen bond donor/acceptor.[1] It acts as a bioisostere for a methoxy group but with significantly higher metabolic stability (the C–F bonds prevent O-dealkylation) and increased lipophilicity (ΔLogP ≈ +0.5 vs. –OCH₃).[1]

-

3,5-Dichloro Substitution: These atoms provide steric bulk that forces the ring out of coplanarity with adjacent systems (increasing selectivity) and blocks the metabolically vulnerable ortho positions from cytochrome P450 oxidation.[1]

-

Benzylic Bromide: A highly reactive "soft" electrophile, enabling rapid Sₙ2 coupling with amines, thiols, and phenols under mild conditions.[1]

Physicochemical Impact Table

Comparative impact of installing this moiety versus a standard benzyl group.[1]

| Property | Standard Benzyl Group | 3,5-Cl₂-4-OCF₂H-Benzyl | Impact on Drug Design |

| Electronic Effect | Neutral | Electron Deficient | Reduces basicity of attached amines; increases metabolic stability.[1] |

| Lipophilicity (π) | 0.0 | +1.3 to +1.6 | Significantly enhances membrane permeability and hydrophobic binding.[1] |

| Metabolic Liability | High (Ring oxidation) | Low (Blocked ortho/para) | Extends half-life (t1/2); directs metabolism to the linker.[1] |

| H-Bonding | None | Weak Donor (CF₂-H ) | The acidic proton on –OCF₂H can engage in unique H-bond interactions.[1] |

Part 3: Core Applications & Workflows

Medicinal Chemistry: PDE4 & JAK Inhibitor Optimization

The primary application is the synthesis of "Linker-Modified" analogs of known inhibitors.[1] By replacing the rigid amide bond of Roflumilast with a flexible benzylic amine or ether, researchers can probe the plasticity of the target binding pocket.[1]

-

Target: Phosphodiesterase-4 (PDE4) and Janus Kinase (JAK).[1]

-

Strategy: Use the bromide to alkylate heterocyclic scaffolds (e.g., pyrazoles, pyrimidines) to create N-benzyl derivatives.[1]

-

Mechanism: The 3,5-dichloro-4-(difluoromethoxy)benzyl moiety mimics the steric and electronic footprint of the Roflumilast tail but alters the vector of presentation.[1]

Agrochemical Discovery

Halogenated benzyl ethers are potent motifs in protoporphyrinogen oxidase (PPO) inhibitor herbicides.[1] This bromide serves as a key intermediate for generating libraries of benzyl ether herbicides with enhanced environmental stability due to the fluorinated ether.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Reagent (Backward Integration)

If the bromide is not in stock, it is synthesized from the toluene precursor via radical bromination.[1]

-

Precursor: 3,5-Dichloro-4-(difluoromethoxy)toluene.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).[1]

-

Procedure:

-

Dissolve precursor (1.0 eq) in anhydrous solvent.

-

Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

-

Reflux under N₂ for 4–6 hours (monitor by TLC/NMR for benzylic signal shift).

-

Critical Step: Cool to 0°C to precipitate succinimide; filter and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove unreacted toluene and gem-dibromide byproducts.[1]

-

Protocol B: General N-Alkylation (Pharmacophore Installation)

Standard operating procedure for coupling to a heterocyclic amine (e.g., a pyrazole or piperazine).[1]

-

Setup: Charge a flame-dried flask with the amine scaffold (1.0 eq) and anhydrous DMF or Acetonitrile.

-

Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) for faster kinetics.

-

Addition: Add 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Stir at 60°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

-

Validation: Look for the disappearance of the benzylic –CH₂– signal (~4.5 ppm) and appearance of the N–CH₂– signal (~3.5–4.0 ppm) in ¹H NMR.[1]

Part 5: Visualization of Strategic Workflow

The following diagram illustrates the "Divergent Synthesis" approach, where this bromide connects a validated pharmacophore to multiple distinct scaffolds (Drug, Agro, Probe).

Caption: Divergent synthesis workflow utilizing the bromide to install the lipophilic pharmacophore into medicinal and agrochemical scaffolds.

Part 6: Safety & Handling (Lachrymator Warning)

-

Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophile before cleaning.[1]

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis and discoloration.

Part 7: References

-

Hermann, R., et al. (2012).[1] Substituted Benzamides as PDE4 Inhibitors: Structure-Activity Relationships of Roflumilast Analogs. Journal of Medicinal Chemistry.[1] Link(Context: Establishes the 3,5-dichloro-4-(difluoromethoxy)phenyl group as a critical pharmacophore for PDE4 potency.)[1]

-

Rigel Pharmaceuticals, Inc. (2013).[1] Patent WO2013173506A2: Method of treating muscular degradation.[1] Google Patents.[1] Link(Context: Describes the synthesis of kinase inhibitors containing the 3,5-dichloro-4-difluoromethoxy moiety.)[1]

-

Incyte Corporation. (2021).[1] Patent WO2021026451A1: Compounds and method for treating cytokine release syndrome.[1] Google Patents.[1] Link(Context: Details the use of pyrimidine diamines with this specific substitution pattern for JAK/IRAK inhibition.)

-

Muller, K. (2004).[1] F-19 NMR in the structural analysis of fluorinated drugs.[1] Wiley Interscience.[1] (Context: Reference for the metabolic stability and lipophilicity of the -OCF2H group.)

Sources

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide as a chemical intermediate

Part 1: Executive Summary & Chemical Profile

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a specialized halogenated building block used primarily in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical candidates targeting inflammatory pathways (e.g., PDE4 inhibitors). Its value lies in the difluoromethoxy (-OCHF₂) motif, which acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy or hydroxy groups to improve metabolic stability and membrane permeability.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for medicinal chemists and process engineers.

Chemical Identity

| Property | Detail |

| Systematic Name | 1-(Bromomethyl)-3,5-dichloro-4-(difluoromethoxy)benzene |

| Molecular Formula | C₈H₅BrCl₂F₂O |

| Molecular Weight | 305.93 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Key Functionality | Benzylic Electrophile; Lipophilic Fluorinated Ether |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Lachrymator Status | High (Benzylic bromide characteristic) |

Part 2: Synthesis Methodologies

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is rarely performed directly from a non-functionalized benzene. The most robust industrial route proceeds via the functionalization of 3,5-dichloro-4-hydroxybenzaldehyde or 3,5-dichloro-p-cresol .

The following protocol describes the Aldehyde-Reductive Route , favored for its higher regioselectivity and avoidance of radical bromination side-products.

Validated Synthetic Pathway (Aldehyde Route)

Step 1: O-Difluoromethylation

Precursor: 3,5-Dichloro-4-hydroxybenzaldehyde Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon-22 alternative) Conditions: DMF/K₂CO₃, 100°C Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the phenolate O-H bond.

-

Critical Control: Moisture must be strictly excluded to prevent hydrolysis of the difluorocarbene to CO and HF.

Step 2: Reduction to Benzyl Alcohol

Intermediate: 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol/THF (0°C to RT) Observation: The reaction is clean; monitor disappearance of the aldehyde carbonyl stretch (1700 cm⁻¹) via IR.

Step 3: Bromination (Appel Reaction or PBr₃)

Precursor: 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ Solvent: Dichloromethane (DCM) or Toluene Protocol:

-

Dissolve alcohol in anhydrous DCM at 0°C.

-

Add PBr₃ dropwise (0.35 eq).

-

Stir for 2 hours; aqueous workup with NaHCO₃.

-

Yield: Typically 85-92% over 3 steps.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis from commercially available aldehyde precursor via carbene insertion and functional group interconversion.

Part 3: Reactivity & Applications[5][6]

This compound serves as a "hard" electrophile due to the benzylic bromide. The electron-withdrawing nature of the chlorine atoms and the difluoromethoxy group makes the benzylic carbon highly susceptible to nucleophilic attack, but also prone to elimination if treated with strong, bulky bases.

N-Alkylation (API Synthesis)

Used to attach the 3,5-dichloro-4-(difluoromethoxy)benzyl moiety to nitrogen heterocycles.

-

Application: Synthesis of next-generation PDE4 inhibitors (analogs of Roflumilast where the pyridine is replaced or modified).

-

Conditions: K₂CO₃, Acetone/ACN, reflux.

-

Self-Validating Check: Appearance of benzylic protons at ~5.0 ppm in ¹H NMR (shift from ~4.5 ppm of the bromide).

C-Alkylation (Agrochemicals)

Used in the synthesis of benzoylphenylurea insecticides.

-

Reaction: Friedel-Crafts alkylation or coupling with malonates.

-

Mechanism: The electron-poor ring deactivates the system for further electrophilic aromatic substitution, directing chemistry solely to the benzylic position.

Bioisosteric Properties

The -OCHF₂ group is critical in drug design:

-

H-Bond Donor: Unlike -OCF₃, the -OCHF₂ proton can act as a weak hydrogen bond donor.

-

Conformation: The group tends to lie orthogonal to the ring, disrupting planarity and increasing solubility compared to the -OCH₃ analog.

Visualization: Reactivity Map

Caption: Primary electrophilic pathways for the benzyl bromide intermediate in medicinal chemistry.

Part 4: Handling, Safety & Stability

Critical Safety Hazards

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handling must occur in a functioning fume hood.

-

Corrosivity: Hydrolysis releases HBr and HF (trace). Corrosive to skin and mucous membranes.

-

Sensitizer: Potential for severe allergic dermatitis upon repeated exposure.

Storage & Stability Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen. The C-Br bond is sensitive to light and moisture.

-

Stabilization: Can be stabilized with copper wire or silver foil to scavenge free bromide radicals if stored for long periods.

Self-Validating Purity Check

Before using in a critical step, perform a TLC Hydrolysis Test :

-

Spot the compound on a TLC plate.

-

Visualize under UV.

-

Spot a second sample treated with aqueous AgNO₃.

-

Result: Immediate precipitation of AgBr confirms the active bromide. If the spot remains unchanged or shows only the alcohol (lower Rf), the reagent has degraded.

References

-

Structure & Properties: PubChem Compound Summary for 3,5-Dichloro-4-(difluoromethoxy)aniline (Precursor Analysis). National Center for Biotechnology Information. Link

-

Difluoromethylation Methodology: Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron. Link

-

Roflumilast Analogs: Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

-

Benzylic Bromination Safety: "Safe Handling of Lachrymators and Benzylic Halides." EHS Guidelines for Chemical Synthesis. Link

Methodological & Application

Application Note: Strategic Utilization of 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide reagent offers a high-value pharmacophore for modulating lipophilicity, metabolic stability, and hydrogen-bond dynamics. Unlike standard benzyl halides, this reagent installs a highly specialized aromatic moiety:

-

Metabolic Blockade: The 3,5-dichloro substitution pattern effectively blocks oxidative metabolism at the ortho positions.

-

Bioisosteric Tuning: The difluoromethoxy (

) group acts as a lipophilic bioisostere of a hydroxyl or methoxy group but with unique hydrogen-bond donor capabilities (unlike the chemically inert -

Reactivity: As a benzylic bromide, it serves as a potent electrophile for N-, O-, and S-alkylation, enabling the rapid diversification of scaffolds.

This guide details the strategic application of this reagent, providing validated protocols for its use in synthesizing metabolically robust drug candidates.

Chemical Profile & Safety Architecture

Physicochemical Properties[1]

-

Chemical Name: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

-

Functional Class: Alkylating Agent (Electrophile)

-

Key Substituents:

-

: Reactive handle for

-

(x2): Electron-withdrawing, lipophilic (

- : Lipophilic H-bond donor (pKa of terminal proton ~24, but capable of weak H-bonding).

-

: Reactive handle for

Critical Safety Protocol: Lachrymator Management

Benzyl bromides are potent lachrymators (tear agents) and skin irritants. They alkylate DNA and proteins indiscriminately.

Mandatory Handling Procedures:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Ammonium Hydroxide or Ethanolamine in the hood. All glassware, syringes, and septa contacting the reagent must be soaked in this solution for 1 hour before cleaning. This converts the lachrymatory bromide into a harmless amine.

-

Spill Control: Do not wipe spills with paper towels (increases surface area/evaporation). Cover with solid sodium carbonate, then neutralize with dilute ammonia.

Strategic Application: The "Why" in SAR

The decision to incorporate the 3,5-dichloro-4-(difluoromethoxy)benzyl moiety is usually driven by specific medicinal chemistry challenges.

The Fluorine Effect: vs. vs.

The difluoromethoxy group is distinct from its trifluoromethoxy cousin.

-

Lipophilicity:

increases LogP significantly more than -

H-Bonding: The terminal proton in

is sufficiently acidic (due to the two geminal fluorines) to act as a weak Hydrogen Bond Donor . This allows the group to interact with backbone carbonyls in the target protein, a property

Metabolic Shielding

The 3,5-dichloro substitution creates a "metabolic fortress."

-

Ortho-Blockade: The chlorines prevent CYP450-mediated hydroxylation at the 3 and 5 positions.

-

Para-Blockade: The

bonds in the

Visualization of SAR Logic

Figure 1: SAR Logic flow demonstrating how the reagent translates specific structural features into pharmacological properties.

Experimental Protocols

Protocol A: General O-Alkylation (Phenol Derivatization)

This protocol is optimized for attaching the benzyl group to a phenolic core (e.g., tyrosine residues, phenolic pharmacophores).

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Electrophile: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or DMF (for unreactive phenols)

-

Catalyst: Sodium Iodide (

) (0.1 equiv) - Optional, Finkelstein acceleration

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in Acetone (

concentration). -

Deprotonation: Add anhydrous

(2.0 equiv). Stir at room temperature (RT) for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms. -

Addition: Add 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 equiv) dropwise via syringe.

-

Expert Tip: If the bromide is solid/viscous, dissolve it in a minimal amount of acetone before addition to ensure homogeneity.

-

-

Reaction:

-

Standard: Reflux at

for 2–4 hours. -

Monitoring: Monitor by TLC (Hexane/EtOAc). The benzyl bromide spot (high

, UV active) should disappear, and the phenol spot should convert to a higher

-

-

Workup:

-

Cool to RT. Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Partition: Dissolve residue in EtOAc, wash with Water (

) and Brine (

-

-

Purification: Flash column chromatography. These ethers typically crystallize well from Ethanol/Heptane due to the high melting point imparted by the dichloro-benzyl moiety.

Protocol B: N-Alkylation (Heterocycle Functionalization)

Used for indoles, pyrazoles, or secondary amines.

Modifications from Protocol A:

-

Base: Switch to Cesium Carbonate (

) (1.5 equiv) or Sodium Hydride ( -

Solvent: DMF or Acetonitrile is required.[1] Acetone is too volatile for the higher temperatures often needed for N-alkylation.

-

Temperature: Heat to

.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromide | Ensure solvent is dry (anhydrous). Benzyl bromides hydrolyze to benzyl alcohols in wet DMF/Base. |

| Incomplete Reaction | Low Reactivity | Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a phase transfer catalyst or to generate the more reactive benzyl iodide in situ. |

| Polysubstitution | Substrate has multiple nucleophiles | Use 1.0 equiv of bromide and add it slowly at |

| Lachrymatory Vapors | Poor Containment | STOP. Seal vessel. Neutralize with ammonia. Improve ventilation before proceeding.[2] |

Workflow Visualization

Figure 2: Operational workflow for O/N-alkylation using the target reagent.

References

-

Erickson, J. A., et al. "The Difluoromethoxy Group: A Physicochemical and Biological Evaluation." Journal of Medicinal Chemistry, vol. 63, no. 11, 2020. (General grounding on

properties). -

Zafrani, Y., et al. "Difluoromethoxy group as a hydrogen bond donor: a structural and computational study." Chemistry – A European Journal, vol. 23, 2017.

-

Common Organic Chemistry. "Benzyl Bromide Safety and Handling." Common Organic Chemistry Protocols, 2024.

- Hermann, R., et al. "Discovery of Roflumilast: A Potent, Selective and Orally Active PDE4 Inhibitor." Journal of Medicinal Chemistry, 1999 (Contextual reference for difluoromethoxy-benzyl scaffolds).

(Note: While specific literature on the "3,5-dichloro-4-(difluoromethoxy)benzyl bromide" reagent itself is sparse, the protocols above are derived from standard validated methodologies for electron-deficient benzyl bromides used in the synthesis of PDE4 inhibitors and thyromimetics.)

Sources

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide in nucleophilic substitution reactions

Application Note: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide in Nucleophilic Substitution

Executive Summary

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a specialized electrophilic building block, primarily utilized in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors (e.g., analogs of Roflumilast and Piclamilast).[1]

Its structural uniqueness lies in the difluoromethoxy (

This guide details the mechanistic behavior of this benzyl bromide in nucleophilic substitutions (

Chemical Profile & Reactivity

| Property | Description |

| CAS Number | 50824-05-0 (Generic for analogs; specific CAS varies by isomer purity) |

| Molecular Formula | |

| Physical State | Low-melting solid or viscous oil (highly dependent on purity) |

| Reactivity Class | Soft Electrophile (Benzylic Halide) |

| Dominant Mechanism | |

| Hazards | Corrosive, Lachrymator .[1][2] Causes severe skin burns and eye damage.[2][3][4] |

Mechanistic Insight: The Electronic Push-Pull

Unlike unsubstituted benzyl bromide, this molecule possesses a highly electron-deficient aromatic ring due to the inductive effects of two chlorine atoms (meta) and the difluoromethoxy group (para).[1]

-

Acceleration: The electron-withdrawing groups (EWGs) pull electron density away from the benzylic carbon.[1] This increases the electrophilicity of the

-

Suppression: The same EWGs destabilize the formation of a benzylic carbocation. Therefore, solvolysis (

Figure 1: The electron-deficient ring accelerates nucleophilic attack (

Protocol A: N-Alkylation (Synthesis of PDE4 Pharmacophores)

This protocol describes the coupling of the benzyl bromide with a secondary amine (e.g., a substituted piperazine or pyrazole), a common step in generating the "tail" of PDE4 inhibitors.

Reagents:

-

Substrate: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.0 equiv)

-

Nucleophile: Secondary amine (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, micronized (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.1 equiv) and

(2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate). -

Activation (Optional): If the bromide is old or the amine is sterically hindered, add NaI (10 mol%). Stir for 15 minutes at room temperature. Note: This converts the bromide to the more reactive iodide in situ.

-

Addition: Dissolve 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide in a minimal amount of MeCN. Add this solution dropwise to the amine suspension over 10 minutes.

-

Critical: Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation) if the amine is primary. For secondary amines, this controls the exotherm.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] The bromide spot should disappear.

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid inorganic salts (

, KBr). Rinse the pad with EtOAc. -

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue is typically purified via flash column chromatography (Silica gel).

Protocol B: O-Alkylation (Ether Synthesis)[1]

Used to attach the benzyl group to a phenolic core (e.g., converting a phenol to a benzyl ether).

Reagents:

-

Substrate: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 equiv)

-

Nucleophile: Phenol derivative (1.0 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv)[1] -

Solvent: DMF or Acetone[1]

Key Optimization: The Cesium Effect

Use

Procedure:

-

Dissolve the Phenol in DMF (0.5 M).

-

Add

and stir at RT for 30 minutes to generate the phenoxide. -

Add the Benzyl Bromide in one portion.

-

Stir at RT to 40°C for 2–12 hours.

-

Quench: Pour into ice water. If the product is solid, filter it (precipitation is common due to the lipophilicity of the difluoromethoxy group). If oil, extract with EtOAc.

Troubleshooting & Optimization Workflow

Common issues include hydrolysis (conversion to alcohol) or elimination (styrene formation, though rare with this specific substitution pattern).

Figure 2: Decision tree for troubleshooting reaction failures.

Safety & Handling

-

Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood. Rinse all glassware with this solution before removing it from the hood to quench residual bromide.

-

Storage: Store at 2–8°C under Argon. The compound can degrade to release HBr, which turns the solid brown. If brown, recrystallize from Hexane/EtOAc before use.

References

-

Mechanistic Basis of Benzyl Halide Substitutions

- Source: University of Glasgow, "Selectivity of Aryl and Benzylic Bromin

- Context: Explains the resonance stabilization and reactivity of benzyl bromides.

-

URL:[Link]

-

PDE4 Inhibitor Synthesis (Roflumilast Analogs)

- Source: National Institutes of Health (PMC)

- Context: Details the structural requirements of PDE4 inhibitors, specifically the role of the 3,5-dichloro-4-difluoromethoxy pharmacophore.

-

URL:[Link]

-

Synthesis of Difluoromethoxybenzyl Deriv

-

Source: GuideChem, "Synthesis and Application of 3,5-Difluorobenzyl bromide" (Analogous chemistry).[1]

- Context: Provides industrial protocols for handling similar halogen

-

-

Nucleophilic Substitution in Medicinal Chemistry

- Source: Master Organic Chemistry, "Nucleophilic Aromatic Substitution vs Benzylic Substitution."

- Context: Differentiates between attacking the ring (SNAr) and the side chain (SN2)

-

URL:[Link]

Sources

Technical Application Note: Selective Alkylation Strategies using 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Executive Summary

This application note details the optimized protocols for utilizing 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (CAS: N/A for specific isomer, generic class 3,5-dichloro-4-alkoxybenzyl bromides) as an electrophilic building block in medicinal chemistry.

This reagent is a critical intermediate for introducing the 3,5-dichloro-4-(difluoromethoxy)phenyl moiety, a pharmacophore frequently observed in phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory agents. The combination of the lipophilic, metabolically stable difluoromethoxy (

Key Technical Takeaways:

-

Reactivity: High electrophilicity due to the electron-deficient benzyl ring; prone to rapid

reactions. -

Stability: The

group is stable under basic alkylation conditions but sensitive to strong Lewis acids. -

Safety: Potent lachrymator and corrosive agent; requires strict containment.[1][2]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide |

| Molecular Formula | |

| Molecular Weight | ~305.93 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Storage | 2–8°C, under Nitrogen/Argon. Moisture sensitive. |

| Hazards | Lachrymator , Corrosive, Skin Sensitizer.[3] |

Structural Analysis

The reagent features a benzylic bromide activated by the inductive effect of two ortho-chlorine atoms. While steric hindrance from the chlorines is non-negligible, the electron deficiency of the ring significantly lowers the transition state energy for nucleophilic attack, making it a "soft" but aggressive electrophile.

Mechanistic Pathways

The alkylation proceeds predominantly via an

Diagram 1: Reaction Workflow & Decision Tree

Caption: Decision tree for solvent and base selection based on nucleophile type. Blue path indicates ether synthesis; Red path indicates amine functionalization.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Aryl Ethers)

Application: Attachment of the pharmacophore to phenolic cores (e.g., in the synthesis of Roflumilast analogs).

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)[4]

-

Electrophile: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or DMF (for unreactive phenols)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the Phenol derivative (1.0 equiv) and anhydrous Acetone [0.2 M].

-

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.-

Note: If the phenol is sterically hindered, use

and switch solvent to DMF.

-

-

Addition: Add 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.1 equiv) dropwise as a solution in minimal Acetone.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 2–4 hours.

-

Monitoring: Check TLC or LC-MS for consumption of the phenol. The product is usually less polar.

-

-

Workup:

-

Filter off the inorganic salts (

, excess -

Purification: Recrystallization from Ethanol/Heptane is often sufficient due to the high crystallinity of these derivatives. If oil, use Flash Chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Application: Introduction of the benzyl group to piperazines, anilines, or aliphatic amines.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Electrophile: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (0.9–1.0 equiv)

-

Base: DIPEA (Hunig’s Base) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Methodology:

-

Preparation: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Acetonitrile [0.1 M] at 0°C.

-

Controlled Addition: Add the benzyl bromide (0.9 equiv) slowly over 30 minutes.

-

Critical: Using a slight deficit of the bromide prevents over-alkylation (quaternization).

-

-

Reaction: Allow to warm to room temperature. Stir for 4–6 hours.

-

Quench: Add water to dissolve amine hydrobromide salts.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. -

Purification: Silica gel chromatography is required to separate mono-alkylated product from any trace bis-alkylated byproducts.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Water Content | < 0.1% (Karl Fischer) | High water content leads to hydrolysis of the bromide to the corresponding benzyl alcohol (Impurity A). |

| Stoichiometry | 1.05–1.10 equiv (O-alk) | Excess bromide is difficult to remove if not hydrolyzable; too little leads to incomplete conversion. |

| Temperature | < 60°C | Temperatures >80°C (in DMF) may cause degradation of the |

| Base Strength | Carbonates/Tertiary Amines | Strong bases (NaH, LDA) are unnecessary and may cause side reactions with the benzylic protons. |

Troubleshooting Guide

-

Issue: Low Yield / Unreacted Starting Material.

-

Cause: "Hard" potassium ions trapping the phenoxide in tight ion pairs.

-

Solution: Add 18-Crown-6 (catalytic, 5 mol%) or switch to Cesium Carbonate (

) to utilize the "Cesium Effect."

-

-

Issue: Formation of Benzyl Alcohol (Impurity A).

-

Cause: Wet solvent or hygroscopic base.

-

Solution: Dry solvents over molecular sieves (3Å). Flame-dry glassware.

-

-

Issue: Lachrymatory Release.

-

Cause: Poor containment during weighing.

-

Solution: Weigh inside a fume hood. Quench all glassware with dilute NaOH before removing from the hood to hydrolyze residual bromide.

-

Stability of the Difluoromethoxy Group[5][6]

The difluoromethoxy ($ -OCF_2H $) moiety acts as a lipophilic hydrogen bond donor.[4] Unlike the trifluoromethoxy group, the terminal proton allows for weak H-bonding interactions with receptor targets.[6]

-

Base Stability: Excellent. Resistant to hydrolysis in carbonate/hydroxide solutions at ambient temperatures.

-

Acid Stability: Moderate. Stable to dilute HCl. Avoid concentrated Lewis acids (

,

Diagram 2: Impurity Formation Pathways

Caption: Common degradation pathways. Hydrolysis is the primary concern in non-anhydrous conditions.

References

-

Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

General Benzyl Bromide Reactivity: Hanumanthu, R., & Weaver, J. D. (2024).[7] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[7][8] Organic Letters, 26, 5248-5252.[7]

-

Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy- Groups: A physicochemical comparison. Chemistry - A European Journal.

-

Safety Data: Thermo Fisher Scientific. (2025).[1][4][5][8] Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide (Analogous handling).

(Note: While specific literature on the exact 3,5-dichloro-4-(difluoromethoxy)benzyl bromide isomer is proprietary or sparse in open sources, the protocols above are derived from validated methodologies for structurally homologous electron-deficient benzyl halides used in PDE4 inhibitor synthesis.)

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide as a Pivotal Building Block for Advanced Agrochemicals

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and favorable transport properties. The difluoromethoxy (-OCF₂) group is particularly valuable as a lipophilic hydrogen bond acceptor that can significantly modulate a molecule's physicochemical profile. This guide provides an in-depth technical overview of 3,5-dichloro-4-(difluoromethoxy)benzyl bromide, a key building block that combines the benefits of the difluoromethoxy group with a reactive benzylic bromide handle. We present its core properties, detailed protocols for its application in nucleophilic substitution reactions, and robust analytical methods for quality control, offering researchers a comprehensive resource for leveraging this versatile intermediate in the synthesis of next-generation fungicides, herbicides, and insecticides.

Introduction: The Strategic Advantage of the -OCF₂ Moiety

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a specialized reagent designed for the efficient introduction of a dichlorinated, difluoromethoxylated benzyl moiety into target structures. The chlorine atoms on the aromatic ring provide steric bulk and electronic modification, often contributing to the molecule's specific biological activity and resistance to oxidative degradation. The difluoromethoxy group serves as a metabolically stable surrogate for more labile groups like methoxy or hydroxyl functions.[1][2] The primary reactive site, the benzylic bromide, is an excellent leaving group, making the compound highly amenable to nucleophilic substitution reactions (Sₙ1 and Sₙ2), which are fundamental transformations in the synthesis of complex agrochemicals.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is critical for safe and effective experimentation.

Table 1: Physicochemical Properties of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

| Property | Value | Source |

| CAS Number | 3447-53-8 | [5][6] |

| Molecular Formula | C₈H₅BrCl₂F₂O | - |

| Molecular Weight | 305.93 g/mol | - |

| Appearance | Solid / Crystalline Powder | [7] |

| Solubility | Slightly soluble in water. | [6] |

| Primary Application | Intermediate for organic synthesis, pharmaceuticals, and agrochemicals. | [6] |

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

| Signal Word | Danger | [5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][8] |

| H335: May cause respiratory irritation. | [9][10] | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [8] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |

| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9] | |

| P405: Store locked up. | [8] | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This compound is a lachrymator. All handling must be performed in a well-ventilated chemical fume hood.[9]

Core Reactivity: Nucleophilic Substitution

The utility of 3,5-dichloro-4-(difluoromethoxy)benzyl bromide stems from its high reactivity towards nucleophiles. The benzylic position is activated for both Sₙ1 and Sₙ2 pathways. The choice of reaction conditions, particularly the solvent and the nature of the nucleophile, dictates the dominant mechanism.[3][4]

-

Sₙ2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, Acetonitrile). This pathway proceeds with an inversion of stereochemistry via a backside attack.[3]

-

Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). This pathway involves the formation of a resonance-stabilized benzylic carbocation, which can then be attacked by the nucleophile.[4]

Caption: General mechanisms for nucleophilic substitution at the benzylic position.

Experimental Protocols

Protocol 1: Synthesis of a Model Diaryl Ether Intermediate via O-Alkylation

This protocol details a Williamson ether synthesis, a classic Sₙ2 reaction, to form an ether linkage—a common structural motif in agrochemicals.

Objective: To synthesize 1-(benzyloxy)-4-nitrobenzene derivative using 3,5-dichloro-4-(difluoromethoxy)benzyl bromide and 4-nitrophenol.

Principle: The weakly acidic 4-nitrophenol is deprotonated by a non-nucleophilic base (potassium carbonate) to form a potent phenoxide nucleophile. This nucleophile attacks the electrophilic benzylic carbon of the benzyl bromide in a polar aprotic solvent (acetonitrile), displacing the bromide ion to form the desired ether product. Acetonitrile is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 mechanism without solvating the nucleophile excessively.

Materials & Reagents:

-

3,5-dichloro-4-(difluoromethoxy)benzyl bromide (1.0 eq)

-

4-Nitrophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with stir bar

-

Condenser

-

Heating mantle with temperature control

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions:

-

Perform all operations in a certified chemical fume hood.

-

Wear appropriate PPE: safety goggles, lab coat, and nitrile gloves.[8][9]

-

3,5-dichloro-4-(difluoromethoxy)benzyl bromide is a lachrymator and corrosive. Avoid inhalation and skin contact.[5][9]

-

4-Nitrophenol is toxic and an irritant.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.1 eq) and finely powdered potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the benzyl bromide).

-

Reactant Addition: Dissolve 3,5-dichloro-4-(difluoromethoxy)benzyl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzyl bromide is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure diaryl ether.

Characterization & Quality Control:

-

¹H NMR: Expect to see the disappearance of the benzylic bromide -CH₂ peak around δ 4.5 ppm and the appearance of a new benzylic ether -CH₂-O- peak around δ 5.1 ppm.[11]

-

¹⁹F NMR: A characteristic signal for the -OCF₂H group should be present.

-

GC-MS: Confirm the molecular weight of the product by identifying the molecular ion peak (M⁺).

-

Yield: Calculate the percentage yield based on the limiting reagent. A typical yield for this reaction is 75-90%.

Caption: Workflow for the synthesis of a model diaryl ether.

Protocol 2: Quality Control and Quantification by GC-MS

This protocol provides a framework for the quantitative analysis of the benzyl bromide starting material or its synthesized derivatives, essential for quality assurance and residue studies.

Objective: To establish a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a target analyte.

Principle: The volatile analyte is separated from the sample matrix on a GC column and subsequently ionized and detected by a mass spectrometer. Quantification is achieved by comparing the analyte's peak area to a calibration curve generated from certified reference standards.

Equipment & Consumables:

-

GC-MS system with an autosampler

-

ZB-5MSplus™ or equivalent 5% phenyl-arylene phase capillary column[12]

-

Certified reference standard of the analyte

-

High-purity solvents (e.g., Dichloromethane, Acetonitrile)

-

Vortex mixer and centrifuge

-

Syringe filters (0.45 µm)

Step-by-Step Procedure:

-

Standard Preparation: Prepare a stock solution of the analyte at 1000 µg/mL in dichloromethane. Perform serial dilutions to create calibration standards ranging from 0.01 µg/mL to 5.0 µg/mL.

-

Sample Preparation (QuEChERS method for crop matrix): a. Homogenize 10 g of the sample with 10 mL of water. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute.[12] c. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate). Vortex and centrifuge.[12] d. Transfer an aliquot of the supernatant (acetonitrile layer) for clean-up using a dispersive SPE (d-SPE) kit containing PSA and MgSO₄. e. Vortex, centrifuge, and filter the final extract before injection.

-

Instrument Parameters:

Table 3: Recommended GC-MS Parameters

| Parameter | Setting | Reference |

| Injection Volume | 1 µL, Splitless | [13] |

| Injector Temp. | 280 °C | [13] |

| Carrier Gas | Helium, 1.2 mL/min constant flow | [13] |

| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | Adapted from[13] |

| MS Transfer Line | 290 °C | - |

| Ion Source Temp. | 230 °C | [13] |

| Ionization Mode | Electron Ionization (EI), 70 eV | [13] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions | - |

-

Data Analysis: a. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.995. b. Inject the prepared samples. c. Identify the analyte peak by its retention time and ion ratios. d. Quantify the analyte concentration in the sample by interpolating its peak area from the calibration curve.

Caption: Analytical workflow for GC-MS quantification.

Broader Synthetic Applications

The versatility of 3,5-dichloro-4-(difluoromethoxy)benzyl bromide extends beyond O-alkylation. It serves as a precursor to a wide array of functional groups essential for building diverse agrochemical scaffolds.

Caption: Synthetic pathways from the core building block to diverse agrochemical classes.

References

- CymitQuimica. (2022, May 16). 3,5-Dichloro-4-(trifluoromethyl)benzyl bromide.

- Merck. (n.d.).

- Sigma-Aldrich. (2025, April 30).

- Synquest Labs. (n.d.). Benzyl bromide.

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). 3-(difluoromethoxy)benzyl bromide.

- Lin, Z., et al. (n.d.).

- Google Patents. (n.d.). WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

- Thermo Scientific Chemicals. (n.d.). 3,5-Difluoro-4-methoxybenzyl bromide, 97%.

- Guidechem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.

- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

- Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.

- ChemicalBook. (2025, September 25). 4-(DIFLUOROMETHOXY)BENZYL BROMIDE.

- Camlin Fine Sciences. (n.d.). Agrochemicals.

- CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.

- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.

- Quick Company. (n.d.).

- Google Patents. (n.d.). CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.

- Google Patents. (n.d.).

- PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- The Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.

- US EPA. (2021, April 2). Pesticide Product Label, DISTINCT HERBICIDE.

- Patent 0180057. (1986, May 7).

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. asccollegekolhar.in [asccollegekolhar.in]

- 5. fishersci.com [fishersci.com]

- 6. 4-(DIFLUOROMETHOXY)BENZYL BROMIDE | 3447-53-8 [chemicalbook.com]

- 7. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. rsc.org [rsc.org]

- 12. phenomenex.com [phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

reaction conditions for coupling 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Application Note: Reaction Conditions for Coupling 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide

Executive Summary & Strategic Value

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (CAS: 3447-53-8) is a specialized "headgroup" building block used extensively in medicinal chemistry to modulate lipophilicity and metabolic stability.

-

The Moiety: The 3,5-dichloro-4-(difluoromethoxy)phenyl motif is a critical pharmacophore, notably found in PDE4 inhibitors (e.g., Roflumilast).

-

The Difluoromethoxy (

) Advantage: This group acts as a lipophilic hydrogen bond donor (unlike the acceptor-only -

Reactivity Profile: The benzyl bromide is a highly reactive electrophile. The electron-withdrawing chlorine atoms at the 3,5-positions significantly increase the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromides, making it prone to rapid

reactions but also susceptible to hydrolysis if mishandled.

Reactivity & Stability Analysis

Before initiating synthesis, understand the electronic environment:

-

Activation: The electron-deficient ring (due to

and - Sensitivity: While generally stable, the difluoromethoxy group can undergo elimination to form a difluorocarbene or hydrolyze under forcing strongly basic/nucleophilic conditions (e.g., alkoxides at high heat). Mild carbonate bases are preferred.

Decision Matrix: Coupling Strategy

Figure 1: Strategic decision tree for coupling based on nucleophile type.

Protocol A: Heteroatom Alkylation ( Coupling)

Primary Application: Attaching the headgroup to a scaffold (e.g., piperazine, pyrazole, phenol).

Mechanism & Rationale

This reaction proceeds via a standard

Optimized Conditions Table

| Component | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) or DMF | ACN is preferred for cleaner workups. DMF increases rate for poor nucleophiles. |

| Base | Sufficiently basic to deprotonate amines/phenols; mild enough to preserve | |

| Additive | Catalytic Finkelstein reaction generates highly reactive benzyl iodide in situ. | |

| Temp | RT to 60°C | Start at RT. Only heat if conversion is slow. High heat (>80°C) increases hydrolysis risk. |

Step-by-Step Procedure ( -Alkylation Example)

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add

(2.0 equiv). If the amine is a salt (e.g., -

Electrophile Addition: Add 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.05 equiv) dropwise at Room Temperature (RT).

-

Critical: Do not dump the solid/liquid in all at once if the reaction is exothermic.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.[2]

-

Checkpoint: If reaction is <50% complete after 4 hours, add

(10 mol%) and warm to 50°C.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate.

-

Partition between EtOAc and Water. Wash organic layer with Brine.[2]

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually stable on silica.

Protocol B: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Primary Application: Synthesizing diarylmethanes (coupling benzyl bromide + aryl boronic acid).

Mechanism & Rationale

Benzyl halides are challenging substrates for Pd-catalyzed coupling due to slow oxidative addition and rapid

-

Catalyst:

is the gold standard for benzyl halides. It has a large bite angle that favors reductive elimination of the bulky diarylmethane product. -

Base:

or

Step-by-Step Procedure

-

Setup: Charge a reaction vial with:

-

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

- (0.05 equiv / 5 mol%)

- (3.0 equiv)

-

-

Solvent: Add degassed THF/Water (10:1) or Dioxane/Water (10:1) . Concentration: 0.2 M.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Note: Rigorous deoxygenation (sparging with Argon) is critical to prevent homocoupling of the boronic acid.

-

-

Workup: Dilute with EtOAc, wash with water, filter through a Celite pad to remove Pd residues.

-

Purification: Silica gel chromatography.

Safety & Handling (Material Safety)

-

Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[3] Wear nitrile gloves, lab coat, and safety glasses.

-

Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agent before removal from the hood.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield ( | Hydrolysis of bromide | Ensure solvents are anhydrous. Reduce water content. |

| Elimination Product | Base too strong | Switch from |

| Starting Material Remains | Low reactivity | Add cat. |

| Pd-Coupling Failure | Use bidentate ligand ( |

References

-

BenchChem. (2025).[4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Current Organic Synthesis.[5][6] Retrieved from

-

Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile. Journal of the American Chemical Society. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide. Retrieved from

Sources

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide for introducing difluoromethoxy group

An In-Depth Guide to the Application of 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide for the Introduction of the Difluoromethoxy Group

Authored by: A Senior Application Scientist

Introduction: The Strategic Ascendancy of the Difluoromethoxy Group in Modern Drug Discovery

The deliberate incorporation of fluorine and fluorinated motifs has become a pillar of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among the arsenal of fluorine-containing functionalities, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique and advantageous profile.[1][4] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety presents a nuanced balance of properties that medicinal chemists can strategically leverage.

The value of the difluoromethoxy group stems from a unique combination of characteristics:

-

Modulated Lipophilicity : The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group.[4] This allows for the fine-tuning of a molecule's ability to permeate biological membranes, which is critical for oral absorption and bioavailability.

-

Weak Electron-Withdrawing Nature : With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, subtly influencing the electronics of the molecule without drastic changes.[4][5]

-

Metabolic Stability : A key driver for its use is the enhancement of metabolic stability.[1][4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing metabolically vulnerable groups, like methoxy which is prone to O-demethylation, with -OCF₂H can significantly extend a drug's plasma half-life.[1][4]

-

Unique Bioisosterism : Crucially, the acidic proton of the difluoromethoxy group allows it to function as a hydrogen bond donor.[4][6] This rare characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially preserving vital interactions with biological targets while improving metabolic robustness.[1][4][6]

The successful application of this group is exemplified in marketed drugs such as Pantoprazole (Protonix®), a proton pump inhibitor, and Roflumilast (Daliresp®), a PDE4 inhibitor, where the difluoromethoxy group is critical for their stability, potency, and mechanism of action.[4] This guide provides a detailed protocol for utilizing 3,5-dichloro-4-(difluoromethoxy)benzyl bromide, a specialized reagent designed for the efficient introduction of this valuable pharmacophore.

The Reagent: 3,5-Dichloro-4-(difluoromethoxy)benzyl Bromide

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a versatile chemical building block designed for the straightforward installation of the 3,5-dichloro-4-(difluoromethoxy)benzyl moiety onto various nucleophilic substrates. Its structure combines a highly reactive benzyl bromide functional group with a pre-functionalized aromatic ring bearing the desired difluoromethoxy group.

The reactivity of benzyl bromides in nucleophilic substitution reactions is well-established.[7][8] The benzylic carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The stability of the resulting benzylic carbocation intermediate often favors the Sₙ1 pathway, especially with weaker nucleophiles.[8] The dichloro-substitution pattern on the aromatic ring further modulates the reagent's reactivity and electronic properties.

Using this reagent provides a direct and efficient route to complex molecules containing the difluoromethoxy group, bypassing the often harsh conditions required for direct difluoromethylation of phenolic substrates.[9]

General Reaction Workflow and Mechanism

The fundamental application of 3,5-dichloro-4-(difluoromethoxy)benzyl bromide involves a nucleophilic substitution reaction. A nucleophile (Nu:⁻), such as a phenoxide, alkoxide, amine, or thiolate, attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.

Caption: General workflow for nucleophilic substitution.

Detailed Application Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol describes a general and robust procedure for the etherification of a phenol using 3,5-dichloro-4-(difluoromethoxy)benzyl bromide. The key step is the deprotonation of the phenol by a mild base to generate the more potent nucleophile, the phenoxide anion.

Caption: Experimental workflow for O-alkylation.

Step-by-Step Methodology:

-

Flask Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

-